3,4-Dichlorophenyl isothiocyanate
Overview
Description
3,4-Dichlorophenyl isothiocyanate is a chemical compound with the formula C7H3Cl2NS . It has a molecular weight of 204.076 . It is used as a chemical intermediate and in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenyl isothiocyanate consists of a benzene ring substituted with two chlorine atoms and an isothiocyanate group . The IUPAC Standard InChI is InChI=1S/C7H3Cl2NS/c8-6-2-1-5 (10-4-11)3-7 (6)9/h1-3H .Physical And Chemical Properties Analysis
3,4-Dichlorophenyl isothiocyanate has a molecular weight of 204.08 . It has a refractive index of n20/D 1.68 (lit.) and a boiling point of 134-136 °C/7 mmHg (lit.) . The density is 1.422 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Chemistry
3,4-Dichlorophenyl isothiocyanate is a chemical compound with the formula C7H3Cl2NS . It’s used in the synthesis of other chemical compounds .
Synthesis of Isothiocyanates
One application of 3,4-Dichlorophenyl isothiocyanate is in the synthesis of isothiocyanates . Isothiocyanates are important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry .
Method of Application
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .
Results and Outcomes
The yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .
Antibody-Drug Conjugate (ADC) Development
3,4-Dichlorophenyl isothiocyanate also finds applications in the field of biomedical research , particularly in the development of Antibody-Drug Conjugates (ADCs) .
Application Summary
ADCs are a class of therapeutics that are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic drugs. The goal is to use the antibody to precisely deliver the drug to the cancer cells, thereby reducing the impact on healthy cells. 3,4-Dichlorophenyl isothiocyanate can be used to link the cytotoxic drugs to the antibodies, creating these targeted cancer therapies.
Results and Outcomes
ADCs have shown promise in preclinical and clinical studies for the treatment of cancer. They have the potential to improve the therapeutic index of cytotoxic drugs by targeting them specifically to cancer cells. This can result in improved efficacy and reduced side effects compared to traditional chemotherapy.
Preparation of Triclocarban
3,4-Dichlorophenyl isothiocyanate is used in the industrial preparation of Triclocarban , a compound often used in personal care products .
Application Summary
Triclocarban is an antibacterial agent commonly used in soaps, lotions, and other personal care products . It’s known for its ability to kill or inhibit the growth of bacteria, which makes it useful in products designed to prevent the spread of germs .
Method of Application
The preparation of Triclocarban involves a reaction with p-chloroaniline . The exact method can vary, but typically involves a series of chemical reactions under controlled conditions .
Safety And Hazards
3,4-Dichlorophenyl isothiocyanate is toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
1,2-dichloro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBIEFWIIINTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216115 | |
Record name | Benzene, 1,2-dichloro-4-isothiocyanato- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl isothiocyanate | |
CAS RN |
6590-94-9 | |
Record name | 1,2-Dichloro-4-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6590-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, 3,4-dichlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6590-94-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-dichloro-4-isothiocyanato- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dichlorophenyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58BMT3A78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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